![molecular formula C11H9NO2 B3012306 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one CAS No. 108665-59-4](/img/structure/B3012306.png)
1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one
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Overview
Description
1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one is 1S/C11H9NO2/c1-8(13)11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
- Phenyl oxazole derivatives have been investigated for their potential as anticonvulsants, antibiotics, and anticancer agents . Researchers explore their biological activity against specific targets, aiming to develop novel drugs.
- Phenyl oxazole is amenable to click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition methods .
- Phenyl oxazole-containing molecules participate in supramolecular assemblies and host-guest interactions .
Drug Discovery and Medicinal Chemistry
Click Chemistry and Bioconjugation
Materials Science and Polymer Chemistry
Fluorescent Imaging and Chemical Biology
Supramolecular Chemistry and Host-Guest Interactions
Biological Evaluation and Antiviral Properties
Safety and Hazards
The compound has been associated with certain hazard statements, including H315, H319, and H335 . These statements suggest that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They are known to interact with various cellular targets, leading to their diverse therapeutic potential.
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
These include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is noted that the polar nature of the imidazole ring, a similar heterocyclic compound, helps to overcome the solubility problems of poorly soluble drug entities . This suggests that similar compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact their bioavailability.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound may induce a variety of molecular and cellular changes depending on the specific target and cellular context.
properties
IUPAC Name |
1-(5-phenyl-1,3-oxazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUCIYOXGVBUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one |
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